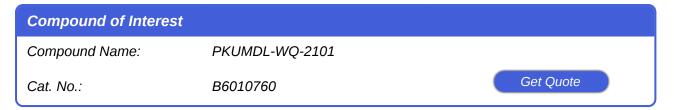


In-Depth Technical Guide: PKUMDL-WQ-2101

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **PKUMDL-WQ-2101**, a novel small molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH). **PKUMDL-WQ-2101** has demonstrated potential as an anti-tumor agent by targeting the serine synthesis pathway, which is often upregulated in cancer. This guide details the compound's physicochemical properties, mechanism of action, relevant experimental data, and detailed protocols for key assays.

Physicochemical Properties

PKUMDL-WQ-2101 is a synthetic compound with the following properties:



Property	Value	
CAS Number	304481-72-9[1][2][3][4]	
Molecular Formula	C14H11N3O6[1][2][3]	
Molecular Weight	317.25 g/mol [1][3]	
Purity	≥98% (via HPLC)[1][4]	
Solubility	Soluble to 100 mM in DMSO[1]	
Storage	Store at -20°C[1][4]	
Synonyms	2,4-Dihydroxy-benzoic acid 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide[3]	

Mechanism of Action and Biological Activity

PKUMDL-WQ-2101 functions as a negative allosteric modulator of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the serine biosynthesis pathway.[1][4] By inhibiting PHGDH, **PKUMDL-WQ-2101** disrupts the production of serine, a critical amino acid for cancer cell proliferation, nucleotide synthesis, and redox homeostasis.

In Vitro Activity

PKUMDL-WQ-2101 has demonstrated potent anti-tumor activity in breast cancer cell lines that overexpress PHGDH.[1][4]

Cell Line	IC₅₀ (PHGDH Inhibition)	EC₅₀ (Anti-proliferative)
MDA-MB-468	34.8 μM[1][4]	7.7 μM[1][4]
HCC-70	Not Reported	10.8 μM[1][4]

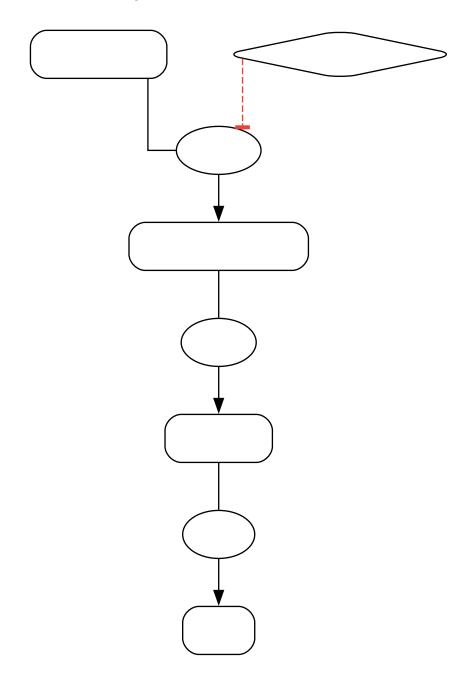
In Vivo Activity

In preclinical studies, **PKUMDL-WQ-2101** has shown efficacy in inhibiting tumor growth in xenograft models. Specifically, it has been shown to inhibit the growth of MDA-MB-468 xenografts in mice.[1][4]



Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the inhibitory action of **PKUMDL-WQ-2101**.



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Figure 1: Inhibition of the Serine Biosynthesis Pathway by PKUMDL-WQ-2101.

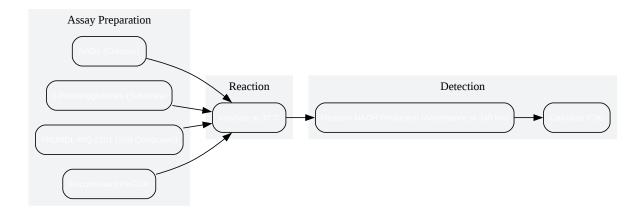
Experimental Protocols



The following are representative protocols for assays used to characterize the activity of **PKUMDL-WQ-2101**. These are based on standard methodologies in the field.

PHGDH Enzyme Inhibition Assay

This assay quantifies the ability of **PKUMDL-WQ-2101** to inhibit the enzymatic activity of PHGDH.



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Figure 2: Workflow for PHGDH Enzyme Inhibition Assay.

Methodology:

- Preparation: A reaction mixture is prepared containing recombinant human PHGDH enzyme,
 the substrate 3-phosphoglycerate, and the cofactor NAD+.
- Compound Addition: Varying concentrations of PKUMDL-WQ-2101 are added to the reaction mixture. A control with no inhibitor is also prepared.
- Incubation: The reaction is initiated and incubated at 37°C for a defined period.



- Detection: The production of NADH, a product of the enzymatic reaction, is measured by monitoring the increase in absorbance at 340 nm using a spectrophotometer.
- Analysis: The percentage of inhibition at each concentration of **PKUMDL-WQ-2101** is calculated relative to the control. The IC₅₀ value is determined by fitting the data to a doseresponse curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of **PKUMDL-WQ-2101** on the viability and proliferation of cancer cells.



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Figure 3: Workflow for Cell Proliferation (MTT) Assay.

Methodology:

- Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC-70) are seeded into 96-well plates and allowed to adhere overnight.
- Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of PKUMDL-WQ-2101. A vehicle control (DMSO) is also included. The cells are then incubated for 72 hours.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
- Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.



- Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
- Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The EC₅₀ value is determined from the resulting dose-response curve.

Conclusion

PKUMDL-WQ-2101 is a promising anti-tumor agent that selectively targets the serine biosynthesis pathway through allosteric inhibition of PHGDH. Its demonstrated efficacy in both in vitro and in vivo models warrants further investigation and development as a potential therapeutic for cancers with upregulated serine metabolism. This guide provides foundational technical information to support ongoing research and development efforts.

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